2,3,4-Tri-O-benzyl-L-arabinopyranose

Descripción general

Descripción

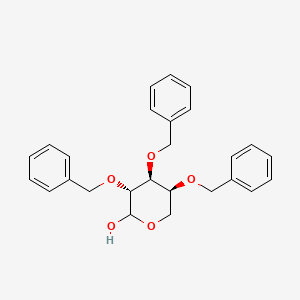

2,3,4-Tri-O-benzyl-L-arabinopyranose: is a chemical compound with the molecular formula C26H28O5 . It is a derivative of L-arabinopyranose, where three hydroxyl groups are substituted with benzyl groups. This compound is often used in organic synthesis and has applications in various fields of scientific research .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Tri-O-benzyl-L-arabinopyranose typically involves the protection of the hydroxyl groups of L-arabinopyranose with benzyl groups. This can be achieved through benzylation reactions using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques .

Análisis De Reacciones Químicas

Glycosylation Reactions

The compound serves as a glycosyl donor or acceptor in stereoselective glycosylation reactions. Its reactivity is modulated by the benzyl protecting groups, which stabilize intermediates and direct regioselectivity.

Example Reactions

-

Glycosidic Bond Formation :

-

Reaction with aryl bromides under dual photoredox/Ni catalysis yields phenolic glycosides. For instance, coupling with aryl bromides in acetonitrile using Ir[dF(CF₃)ppy]₂(dtbbpy)(PF₆) as a photocatalyst produces β-linked glycosides with high stereocontrol .

-

Methanolysis of 2,3,4-tri-O-benzyl-α-L-rhamnopyranosyl bromide analogs generates methyl glycosides, demonstrating the influence of benzyl groups on reaction kinetics and anomeric configuration .

-

Stereochemical Outcomes

| Reaction Type | Conditions | α/β Ratio | Reference |

|---|---|---|---|

| Photoredox/Ni-mediated coupling | Visible light, CH₃CN | >95% β | |

| Methanolysis | AgNO₃, MeOH, 25°C | 85:15 α/β |

Deprotection Strategies

Selective removal of benzyl groups enables access to partially protected intermediates or fully deprotected arabinose derivatives.

Hydrogenolysis

-

Catalytic hydrogenation (H₂, Pd/C) cleaves benzyl ethers quantitatively, yielding L-arabinopyranose.

-

Competitive pathways may occur if other reducible functional groups (e.g., esters) are present .

Acid-Mediated Cleavage

-

Treatment with HCl in 1,4-dioxane/water (reflux, 3 h) removes benzyl groups while preserving the pyranose ring .

Functional Group Transformations

The anomeric hydroxyl and residual positions undergo diverse modifications.

Oxidation

-

TEMPO/NaClO₂ oxidation of the primary hydroxyl group (after deprotection) converts L-arabinose to L-arabinuronic acid derivatives, useful in surfactant synthesis .

Acylation

-

Benzoylation with benzoyl chloride (2.2 eq) in pyridine selectively functionalizes secondary hydroxyls, yielding 2,3-di-O-benzoyl or 2,3,4-tri-O-benzoyl derivatives .

Key Reaction

-

Treatment with acetylthio reagents (e.g., TMSOTf, TES-d) generates 1-thio-β-L-arabinopyranosides. The stereoselectivity (α/β ratio) correlates with the ground-state conformation of intermediate thiacarbenium ions .

Telomerization with Butadiene

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C26H28O5

- Molecular Weight : 420.51 g/mol

- CAS Number : 77943-33-0

- Melting Point : 76-88 °C

- Optical Rotation : +78° (c=1 in methanol)

These properties make it suitable for various applications, particularly in the synthesis of complex molecules.

Pharmaceutical Applications

- Drug Development :

- Antiviral Research :

- Glycoconjugate Synthesis :

Biochemical Applications

- Enzyme Substrates :

- Biochemical Assays :

Synthetic Chemistry Applications

- Synthesis of Complex Carbohydrates :

- Building Block for Organic Synthesis :

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- A study published in Journal of Organic Chemistry highlighted its use in synthesizing glycosylated antibiotics that showed improved efficacy against resistant bacterial strains .

- Another research effort focused on its role as a substrate for glycosyltransferases, providing insights into enzyme specificity and activity modulation through structural variations of arabinopyranose derivatives .

Mecanismo De Acción

The mechanism of action of 2,3,4-Tri-O-benzyl-L-arabinopyranose involves its interaction with specific molecular targets and pathways. The benzyl groups provide steric protection and influence the reactivity of the compound. In biological systems, the compound can participate in glycosylation reactions, affecting the structure and function of glycoproteins and glycolipids .

Comparación Con Compuestos Similares

- 2,3,4-Tri-O-benzyl-D-xylopyranose

- 2,3,4-Tri-O-benzyl-L-fucopyranose

- 2,3,4-Tri-O-benzyl-D-glucopyranose

Comparison: 2,3,4-Tri-O-benzyl-L-arabinopyranose is unique due to its specific stereochemistry and the presence of benzyl groups at the 2, 3, and 4 positions. This configuration imparts distinct chemical and physical properties compared to its analogs. For instance, 2,3,4-Tri-O-benzyl-D-xylopyranose has a different stereochemistry, which affects its reactivity and applications .

Actividad Biológica

2,3,4-Tri-O-benzyl-L-arabinopyranose is a glycosylated compound that has garnered attention for its potential biological activities and applications in pharmaceutical chemistry. This article provides an overview of its synthesis, biological activities, mechanisms of action, and relevant case studies.

- Molecular Formula : C26H28O5

- Molecular Weight : 420.505 g/mol

- CAS Number : 77943-33-0

- Melting Point : 76°C to 88°C

- Solubility : Insoluble in water

Synthesis

The synthesis of this compound typically involves the benzylation of L-arabinopyranose at the 2, 3, and 4 positions. Techniques such as glycosylation reactions using benzyl halides and appropriate catalysts are commonly employed to achieve high yields.

Antimicrobial Properties

Research indicates that derivatives of arabinopyranose, including this compound, exhibit antimicrobial activity. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains by interfering with cell wall synthesis or protein function.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes. In particular, it may interact with glycosyltransferases and other enzymes involved in carbohydrate metabolism. The inhibition mechanism typically involves binding to the active site of the enzyme, thereby blocking substrate access.

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Binding : The compound likely binds to enzymes critical for microbial survival or carbohydrate metabolism.

- Cell Membrane Interaction : It may affect cell membrane integrity or function by altering lipid bilayer properties.

Case Studies and Research Findings

- Antimicrobial Activity Study :

- Inhibition of Glycosyltransferases :

- Pharmaceutical Applications :

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

(3R,4S,5S)-3,4,5-tris(phenylmethoxy)oxan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28O5/c27-26-25(30-18-22-14-8-3-9-15-22)24(29-17-21-12-6-2-7-13-21)23(19-31-26)28-16-20-10-4-1-5-11-20/h1-15,23-27H,16-19H2/t23-,24-,25+,26?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTSKDJMXBBFKKG-FVNVNRQCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H](C(O1)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.